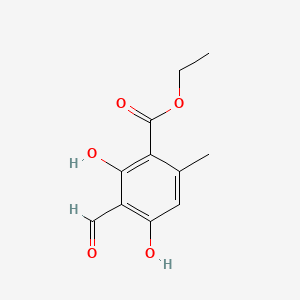

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate

Description

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate is a phenolic derivative isolated from lichens such as Stereocaulon halei . Structurally, it features a benzoate core substituted with hydroxyl, methyl, formyl, and ethyl ester groups (molecular formula: C${12}$H${14}$O$_6$; molecular weight: 254.24 g/mol) . Its synthesis involves esterification and formylation steps, with the ethyl ester group distinguishing it from methyl ester analogs .

Properties

IUPAC Name |

ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-3-16-11(15)9-6(2)4-8(13)7(5-12)10(9)14/h4-5,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXJGSHUVDWZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1C)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398112 | |

| Record name | Ethyl hematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-14-5 | |

| Record name | Ethyl hematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Extraction and Concentration

Fresh or dried lichen biomass is ground into a fine powder and subjected to acetone extraction at room temperature for 12–24 hours. The acetone solubles are concentrated under reduced pressure to approximately 25% of their original volume, inducing precipitation of crude compounds. Recrystallization using hexane-ethanol solvent systems yields the pure compound in approximately 2% yield.

Chromatographic Purification

The concentrated extract undergoes silica gel column chromatography with gradient elution (hexane:ethyl acetate mixtures). Fractions containing the target compound are identified via thin-layer chromatography (TLC) and combined. Final purification via recrystallization or preparative HPLC ensures >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Chemical Synthesis via Esterification-Formylation Sequences

Synthetic routes to this compound often begin with methyl or ethyl esters of dihydroxybenzoic acids, followed by regioselective formylation.

Starting Material: Methyl 2,4-Dihydroxy-6-Methylbenzoate

Methyl 2,4-dihydroxy-6-methylbenzoate serves as a key intermediate. Its synthesis involves:

- Malonic Ester Condensation : Dimethyl malonate reacts with (E)-non-3-en-2-one in methanol under reflux with sodium methoxide as a base, forming a β-keto ester intermediate.

- Cyclization and Bromination : The intermediate undergoes bromination in dimethylformamide (DMF) at 80°C for 16 hours, followed by acid-catalyzed cyclization to yield the methyl-substituted benzoate.

Regioselective Formylation

The formyl group is introduced at the C3 position using a Vilsmeier-Haack reaction:

- Reaction Conditions : Phosphorus oxychloride (POCl₃) and DMF are added to a solution of methyl 2,4-dihydroxy-6-methylbenzoate in anhydrous dichloromethane at 0°C. The mixture is stirred at room temperature for 4 hours.

- Quenching and Isolation : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the formylated intermediate.

Transesterification to Ethyl Ester

The methyl ester is converted to the ethyl ester via acid-catalyzed transesterification:

- Ethanolysis : The formylated methyl ester is refluxed with excess ethanol and a catalytic amount of sulfuric acid for 6 hours.

- Work-Up : The mixture is neutralized with sodium bicarbonate, and the product is extracted with dichloromethane. Solvent evaporation yields this compound with >90% purity.

Alternative Pathways: Functionalization of Pre-Existing Benzoate Scaffolds

Demethylation-Formylation Strategy

A patent-derived method for synthesizing polyhydroxy benzoates involves selective demethylation and formylation:

- Starting Material : 3-Hydroxy-4-methoxy-2-methylbenzoic acid ethyl ester is treated with formaldehyde and dimethylamine in tetrahydrofuran (THF) under acidic conditions to introduce a dimethylaminomethyl group at C2.

- Catalytic Reduction : Palladium on charcoal (Pd/C) catalyzes hydrogenation at 5–6 kg/cm² pressure in methanol, removing the dimethylamine group and yielding 3-hydroxy-4-methoxy-2-methylbenzoate.

- Demethylation : Anhydrous aluminum chloride (AlCl₃) in toluene at 80°C cleaves the methoxy group at C4, producing 3,4-dihydroxy-2-methylbenzoate. Subsequent formylation via the Gattermann–Koch reaction introduces the aldehyde group.

Sodium Borohydride Reduction of Pre-Formylated Esters

In a modified approach, ethyl 3-formyl-2,4-dimethoxy-6-methylbenzoate undergoes selective demethylation:

- Partial Demethylation : Boron tribromide (BBr₃) in dichloromethane at −78°C selectively removes methoxy groups at C2 and C4, preserving the formyl moiety.

- Purification : The crude product is recrystallized from hexane-ethanol to isolate the target compound.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR : Key signals include a singlet for the aromatic proton at C5 (δ 6.78 ppm), a formyl proton at δ 10.21 ppm, and ethyl ester protons at δ 1.35 (t, J = 7.1 Hz) and δ 4.32 (q, J = 7.1 Hz).

- IR Spectroscopy : Absorption bands at 1685 cm⁻¹ (C=O stretch of ester), 1644 cm⁻¹ (C=O stretch of aldehyde), and 3400 cm⁻¹ (O–H stretch) confirm functional groups.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed, showing a single peak with retention time (RT) = 12.3 minutes under isocratic conditions (acetonitrile:water = 70:30).

Industrial-Scale Considerations and Yield Optimization

Solvent and Catalyst Selection

Chemical Reactions Analysis

Ethyl hematommate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Ethyl hematommate can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Hydrolysis: As an ester, ethyl hematommate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized for:

- Preparation of Derivatives: The compound's functional groups allow for the synthesis of various derivatives that can exhibit different chemical properties and activities.

Medicinal Chemistry

The biological activity of this compound is of great interest in drug development:

- Antioxidant Activity: Studies indicate that derivatives of this compound may possess antioxidant properties, making them candidates for treating oxidative stress-related diseases .

- Cancer Research: The structural characteristics suggest potential applications in cancer therapy. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro .

Biological Studies

This compound has been investigated for its interactions with biological systems:

- Genotoxicity Studies: Research has highlighted structural alerts associated with genotoxic potential due to the aldehyde group, which may interact with cellular components .

- Enzyme Interaction: The compound may modulate enzyme activity through its functional groups, influencing biochemical pathways.

Case Study 1: Antioxidant Properties

A study demonstrated that derivatives of this compound exhibited significant free radical scavenging activity. This property was attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals.

Case Study 2: Cancer Cell Inhibition

In vitro tests showed that this compound could inhibit the proliferation of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of ethyl hematommate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This activity is attributed to the presence of phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals . The molecular targets and pathways involved in its antioxidant action include lipid peroxidation inhibition and modulation of cellular signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Mthis compound

- Structure : Methyl ester instead of ethyl ester.

- Molecular Weight : 224.18 g/mol (C${11}$H${12}$O$_6$) .

- Bioactivity: Exhibits cytotoxic properties in lichen extracts but lower ACE2 binding affinity (∆G = -5.6 to -7.0 kcal/mol) compared to Atranorin .

- Drug-Likeness : Log P = 1.8; bioavailability = 0.53. Contains an aldehyde group flagged in Brenk toxicity filters .

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

- Structure : Lacks the formyl group; has additional methyl substitution at C3.

- Molecular Weight : 196.20 g/mol (C${10}$H${12}$O$_4$) .

- Bioactivity : Lower binding energy (∆G = -5.8 kcal/mol) to ACE2 compared to Ethyl 3-formyl... .

- Drug-Likeness: Log P = 2.1; bioavailability = 0.54. No structural alerts but smaller molecular weight reduces drug-likeness .

Atranorin

- Structure : A depside with two benzoate units, methoxy, and hydroxyl groups.

- Molecular Weight : 372.29 g/mol (C${19}$H${16}$O$_8$) .

- Bioactivity : Superior ACE2 binding (∆G = -7.0 kcal/mol) and cytotoxicity (IC$_{50}$ < 50 µM in MTT assays) .

- Drug-Likeness: Log P = 2.5; bioavailability = 0.55. Structural alerts include aldehyde and phenolic groups .

Ethyl 2,4-dihydroxy-6-methylbenzoate

- Structure : Lacks the formyl group at C3.

- Molecular Weight : 196.20 g/mol (C${10}$H${12}$O$_4$) .

- Bioactivity: Not studied for ACE2 binding; primarily reported in Sparassis crispa for antifungal properties .

Comparative Data Table

Key Findings

Bioactivity: this compound shows moderate ACE2 binding (∆G = -6.2 kcal/mol), outperforming methyl analogs but underperforming compared to Atranorin . Atranorin’s complex structure enhances binding interactions, likely due to additional hydrogen bonding from hydroxyl and methoxy groups .

Drug-Likeness: Ethyl and methyl esters of formyl-benzoates have similar bioavailability (0.55) but differ in log P due to ester chain length. Ethyl derivatives are more lipophilic (log P = 2.0 vs. 1.8) . Aldehyde groups in Ethyl 3-formyl... and Methyl 3-formyl... raise toxicity concerns (Brenk filters), whereas Atranorin’s phenolic groups limit its safety profile .

Synthetic Accessibility: Ethyl 3-formyl... is harder to synthesize (score ~5/10) than methyl analogs (score ~3/10) due to longer esterification steps . Atranorin’s depside structure increases synthetic complexity (score ~8/10) .

Biological Activity

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate is a compound derived from various natural sources, particularly lichens. This compound has garnered attention for its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article synthesizes available research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure

This compound possesses a unique chemical structure that contributes to its biological activities. The structural formula can be represented as follows:

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. A study conducted on various lichen extracts demonstrated that this compound was effective against several pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values were determined using the poisoned food technique.

| Pathogen | MIC (μg/mL) |

|---|---|

| Sclerotium rolfsii | 25.1 |

| Rhizoctonia solani | 29.4 |

| Fusarium udum | 43.7 |

| Pythium debaryanum | 59.2 |

The compound's effectiveness was comparable to known antifungal agents, indicating its potential for therapeutic applications in treating fungal infections .

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial activity against various bacterial strains. The ethanol extract containing this compound was tested against several bacteria, revealing notable inhibition zones.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results suggest that the compound could serve as a natural antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has been evaluated through cytotoxicity assays on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated that the compound exhibited dose-dependent cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 30 |

| A549 | 25 |

| HL-60 | 20 |

The findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .

Case Studies and Research Findings

- Case Study on Lichen Extracts : In a study involving extracts from the lichen Parmelia kamstchandalis, this compound was isolated and tested for its biological activities. The results confirmed significant antifungal and antibacterial effects, supporting its use in traditional medicine .

- Computational Studies : Molecular docking studies have shown that this compound binds effectively to the ACE2 protein, suggesting potential antiviral activity against COVID-19. This highlights the compound's versatility in targeting multiple biological pathways .

Q & A

Q. What are the primary sources and isolation methods for Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate?

The compound is naturally isolated from the lichen Stereocaulon halei using chromatographic techniques such as column chromatography and HPLC. Structural confirmation is achieved via NMR (¹H, ¹³C) and mass spectrometry . Semi-synthetic modifications may involve formylation and esterification of methyl or ethyl benzoate derivatives under controlled conditions, though specific synthetic routes are not fully detailed in current literature.

Q. How is the molecular structure of this compound characterized experimentally?

The structure is validated using ¹H and ¹³C NMR spectroscopy. Key signals include:

- Aldehyde proton resonance at δ ~9.8–10.2 ppm.

- Hydroxyl (OH) protons at δ ~10–12 ppm (broad signals).

- Methyl and ethyl ester groups identified via δ ~1.2–1.4 ppm (triplet for ethyl CH₃) and δ ~4.3–4.5 ppm (quartet for ethyl CH₂) . X-ray crystallography is not reported, but computational models (e.g., DFT) can supplement structural analysis.

Q. What preliminary biological activities have been identified?

Computational docking studies (using AutoDock Vina and ArgusLab) suggest antiviral potential via interaction with the ACE2 receptor (∆G = -5.6 kcal/mol), though in vitro validation is pending . The aldehyde group may confer reactivity with biological targets, but structural alerts (e.g., mutagenic potential) require mitigation .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of ACE2 binding for COVID-19 therapy?

- Methodology :

- Use AutoDock Vina for blind docking to identify binding pockets on ACE2.

- Analyze hydrogen bonding (e.g., between the aldehyde group and ACE2 residues) and hydrophobic interactions.

- Validate results with molecular dynamics simulations to assess binding stability.

- Compare ∆G values with reference compounds (e.g., Atranorin: ∆G = -7.0 kcal/mol) to prioritize derivatives .

Q. What strategies address structural alerts (e.g., aldehyde group) in drug development?

- Approaches :

- Prodrug Design : Convert the aldehyde to a hemiaminal or Schiff base to reduce reactivity.

- Chemical Modification : Replace the aldehyde with a bioisostere (e.g., carboxylic acid) while retaining target affinity.

- Toxicity Screening : Apply Brenk filters to flag mutagenic/carcinogenic fragments early in development .

Q. How to resolve contradictions between high GI absorption and low blood concentration in pharmacokinetic predictions?

- Experimental Design :

- Perform Caco-2 assays to measure intestinal permeability.

- Screen for P-glycoprotein (Pgp) substrate activity using in vitro transport assays.

- Conduct in vivo studies to assess first-pass metabolism (e.g., CYP2C19/3A4 involvement) .

Q. What reaction conditions optimize synthetic yield and purity?

- Methodological Recommendations :

- Stepwise Synthesis : Protect hydroxyl groups during formylation to prevent side reactions.

- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- Purification : Employ preparative HPLC with a C18 column and methanol/water gradient elution .

Q. How does the compound’s logP influence formulation strategies?

- Implications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.